molecular formula C10H18N2O B2578816 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide CAS No. 1183226-12-1

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide

Cat. No.: B2578816
CAS No.: 1183226-12-1
M. Wt: 182.267
InChI Key: MCOHJMAPISWQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide is an organic compound with the molecular formula C10H18N2O. It is a cyclopentane derivative featuring an amino group and a carboxamide group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentane derivatives with appropriate amines and carboxylic acids. One common method includes the reaction of cyclopentane-1-carboxylic acid with cyclopropylmethylamine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-N-(cyclopropylmethyl)cyclohexane-1-carboxamide
  • 1-amino-N-(cyclopropylmethyl)cyclobutane-1-carboxamide
  • 1-amino-N-(cyclopropylmethyl)cycloheptane-1-carboxamide

Uniqueness

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide is unique due to its specific cyclopentane structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8/h8H,1-7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOHJMAPISWQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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